molecular formula C22H20N2O2S2 B3020390 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1796970-90-5

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B3020390
CAS RN: 1796970-90-5
M. Wt: 408.53
InChI Key: GKDKVCCPBANIQU-UHFFFAOYSA-N
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Description

The compound "1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea" is a urea derivative that is part of a broader class of compounds with potential biological activities. Urea and thiourea derivatives have been extensively studied due to their wide range of pharmacological properties, including antimicrobial, hypotensive, and antiarrhythmic activities. These compounds are characterized by the presence of a urea or thiourea moiety linked to various aromatic or heteroaromatic substituents, which can significantly influence their biological activities.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or isothiocyanates. In the case of naphthalene-1,5-diamine derivatives, a one-pot procedure has been employed to achieve excellent yields ranging from 89-96% . This method is advantageous due to its simplicity and efficiency, which are critical factors in the development of new pharmaceutical agents.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their interaction with biological targets. The presence of substituents, such as fluoro groups on the aromatic ring, has been shown to enhance antimicrobial activity . Molecular docking studies have further supported the importance of molecular structure, revealing that certain derivatives exhibit significant binding modes within the DNA gyrase binding pocket, suggesting a mechanism of action for their antimicrobial effects .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The urea moiety, in particular, can engage in hydrogen bonding, which is essential for the interaction with biological molecules. The reactivity of these compounds can also be modified by the introduction of different substituents, which can lead to a range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the introduction of alkyl groups has been shown to confer hypotensive and antiarrhythmic activities in related urea derivatives, as evidenced by pharmacological tests in anesthetized rats .

properties

IUPAC Name

1-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c25-21(17-10-11-27-14-17)20-9-8-18(28-20)13-24-22(26)23-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,14,21,25H,12-13H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDKVCCPBANIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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